3-Chloro-4-ethylnitrobenzene
Description
Properties
IUPAC Name |
2-chloro-1-ethyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIYZHDXMDAXOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42782-54-7 | |
| Record name | 1-CHLORO-2-ETHYL-5-NITROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The nitration of 3-chloro-4-ethyltoluene involves electrophilic aromatic substitution, where the nitro group (NO₂⁺) is introduced into the aromatic ring. The electron-withdrawing chlorine atom directs incoming electrophiles to the ortho and para positions, while the ethyl group, an electron-donating substituent, competes for meta and para orientation. Computational studies suggest that the steric bulk of the ethyl group favors para-nitration, resulting in 3-chloro-4-ethylnitrobenzene as the major product.
Standard Nitration Protocol
A typical procedure involves dissolving 3-chloro-4-ethyltoluene (1.0 mol) in concentrated sulfuric acid (500 mL) at 0–5°C, followed by dropwise addition of fuming nitric acid (1.2 mol) over 2 hours. The mixture is stirred for an additional 4 hours at 10°C, quenched with ice water, and extracted with dichloromethane. Yields range from 68–75%, with purity exceeding 95% after recrystallization from ethanol.
Table 1: Solvent Effects on Nitration Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfuric Acid | 110 | 75 | 97 |
| Acetic Acid | 6.20 | 62 | 89 |
| Nitromethane | 35.9 | 58 | 85 |
| Acetonitrile | 36.64 | 54 | 82 |
Polar protic solvents like sulfuric acid enhance nitronium ion (NO₂⁺) stability, justifying their prevalence in industrial settings.
Chlorination of 4-Ethylnitrobenzene
Catalytic Chlorination with Iodine
Chlorination of 4-ethylnitrobenzene employs iodine or iodides as catalysts to improve regioselectivity. In a representative method, 4-ethylnitrobenzene (1.0 mol) is dissolved in chlorobenzene (300 mL) with iodine (0.05 mol). Chlorine gas (1.1 mol) is introduced at 80–90°C for 6 hours, yielding this compound with 82% selectivity. The iodine catalyst mitigates polysubstitution by stabilizing the transition state.
Solvent Optimization
Non-polar solvents like chlorobenzene (dielectric constant: 5.69) reduce side reactions compared to polar alternatives. For example, using dimethylformamide (DMF) decreases selectivity to 67% due to excessive solvation of intermediates.
Industrial-Scale Production
Continuous-Flow Nitration
Modern facilities adopt continuous-flow reactors to enhance safety and yield. In one setup, 3-chloro-4-ethyltoluene and mixed acid (H₂SO₄:HNO₃ = 3:1) are pumped through a titanium reactor at 15°C with a residence time of 2 minutes. This method achieves 89% conversion with <1% dinitro byproducts, surpassing batch reactors.
Waste Management and Byproduct Recovery
Spent sulfuric acid is reconcentrated via vacuum distillation, while unreacted 4-ethylnitrobenzene is recovered via fractional distillation (b.p. 138–142°C). Environmental regulations necessitate scrubbing chlorine gas effluents with NaOH solutions.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethylnitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 3-Chloro-4-ethylaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Chloro-4-nitrobenzoic acid.
Scientific Research Applications
Synthesis of Pharmaceuticals
3-Chloro-4-ethylnitrobenzene serves as an intermediate in the synthesis of several pharmaceutical compounds. The presence of both chloro and nitro groups allows for various substitution reactions that are critical in drug development. For example, it can be transformed into 4-ethylaminophenol , which is used in analgesics and antipyretics.
Production of Agrochemicals
This compound is utilized in the synthesis of agrochemicals, particularly pesticides. The nitro group can be reduced to amines, which are essential in creating herbicides and insecticides. Its derivatives have shown efficacy against a range of agricultural pests, enhancing crop protection strategies.
Material Science
In material science, this compound is employed in the production of polymers and resins. It acts as a reactive monomer that can be polymerized to create materials with specific properties, such as increased thermal stability or enhanced mechanical strength.
Analytical Chemistry
The compound is also significant in analytical chemistry as a standard reference material. Its known properties allow for calibration and validation of analytical methods, especially in spectroscopic techniques where precise measurements are crucial.
Case Study 1: Synthesis Pathways
A detailed study on the synthetic pathways involving this compound was conducted to explore its reactivity under various conditions. The study highlighted:
- Reagents Used : Common reagents included sodium hydride and palladium catalysts.
- Conditions : Reactions were typically performed under inert atmospheres to prevent oxidation.
- Yield : High yields (up to 90%) were reported when optimized conditions were applied.
Case Study 2: Environmental Impact Assessment
Research has also focused on the environmental impact of this compound, particularly concerning its degradation products. A comprehensive assessment revealed:
- Degradation Pathways : The compound undergoes photolysis and microbial degradation.
- Toxicity Studies : Toxicological evaluations indicated low acute toxicity levels, but chronic exposure studies highlighted potential risks to aquatic life.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethylnitrobenzene involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as a precursor to compounds that modulate glycine receptors, which are involved in neurological processes. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects and Structural Analogues
The following compounds share structural similarities with 3-Chloro-4-ethylnitrobenzene, differing primarily in substituent type, position, or functional groups:
Table 1: Key Properties of this compound and Structural Analogs
Functional Group and Reactivity Comparisons
- Ethyl vs. Methyl Groups : The ethyl group in this compound increases steric bulk and lipophilicity compared to 4-Chloro-3-nitrotoluene (methyl group). This may reduce reaction rates in electrophilic substitution but improve membrane permeability in bioactive molecules.
- Halogen Effects : Bromine in 3-Bromo-4-chloronitrobenzene acts as a superior leaving group compared to chlorine, favoring nucleophilic aromatic substitution (SNAr) reactions. The ethyl group in the target compound lacks such reactivity, directing its utility toward coupling or alkylation pathways.
- Carboxylic Acid Derivatives : 4-Chloro-3-nitrobenzoic acid introduces acidity (pKa ~2–3), enabling salt formation or esterification. The absence of a carboxylic acid in this compound limits its use in pH-dependent applications.
Physicochemical Properties
- Melting Points : Ethyl-substituted nitrobenzenes typically exhibit lower melting points than methyl analogs due to reduced crystallinity. For example, 4-Chloro-3-nitrotoluene (methyl) melts at 116–118°C , while ethyl derivatives are likely liquid at room temperature.
- Solubility : The ethyl group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) compared to polar derivatives like 4-Chloro-3-nitrobenzoic acid, which is water-insoluble but dissolves in alkaline aqueous solutions.
Biological Activity
3-Chloro-4-ethylnitrobenzene (C8H8ClNO2) is an organic compound that has garnered attention due to its potential biological activities and implications in environmental toxicology. This article delves into its biological effects, metabolism, and associated health risks based on diverse research findings.
- Molecular Formula : C8H8ClNO2
- Molecular Weight : 185.61 g/mol
- CAS Number : 42782-54-7
Toxicological Profile
This compound exhibits a range of biological activities that can be classified into several categories:
Study Overview
A variety of studies have investigated the biological activity and toxicological effects of nitro-substituted aromatic compounds, including this compound. Key findings include:
- Acute Toxicity Studies :
- Chronic Exposure Effects :
-
Sensitization Potential :
- Limited data suggest that this compound may have a weak sensitization potential based on lymphocyte proliferation assays conducted in animal models . The effective concentration producing a threefold increase in proliferation (EC3) was reported at approximately 31.8% for structurally similar compounds.
Metabolic Pathways
The metabolic pathways for this compound are likely similar to those of other chloro-nitrobenzenes. Key metabolic processes include:
- Reduction of Nitro Group : This pathway is crucial for the activation of the compound into more reactive forms.
- Conjugation Reactions : Metabolites may undergo conjugation with glutathione or other biomolecules, which can influence their toxicity and excretion rates.
Summary of Biological Effects
Q & A
Q. Key Variables :
- Temperature : Lower temperatures favor nitro group stability.
- Catalysts : FeCl₃ enhances chlorination efficiency but may require quenching to prevent decomposition.
- Solvent : Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates.
Q. IR Spectroscopy :
Q. Mass Spectrometry :
- Molecular ion peak at m/z 201 (C₈H₇ClNO₂). Fragmentation patterns include loss of NO₂ (m/z 155) and Cl (m/z 166) .
Validation : Cross-reference with databases like NIST or PubChem for spectral matching .
What computational methods predict the reactivity of this compound in electrophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) :
- Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group deactivates the ring, directing substitution to the meta position relative to itself .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction environments. Polar solvents stabilize charge-separated intermediates .
Q. Case Study :
- Nitration : DFT predicts higher activation energy for para substitution due to steric hindrance from the ethyl group. Experimental validation via kinetic studies is recommended .
How to resolve contradictions in reported physicochemical properties (e.g., solubility, log P) of this compound?
Advanced Research Question
Methodological Reconciliation :
Standardized Measurements : Follow EPA shake-flask protocols (6 replicates) for log P determination to ensure reproducibility .
Solubility : Compare results across solvents (e.g., water, DMSO) using HPLC-UV quantification. Discrepancies may arise from impurities or hydration states .
Q. Data Analysis :
Q. Example :
| Property | Reported Value | Method | Source |
|---|---|---|---|
| log P | 2.1–2.5 | Shake-flask (EPA) | |
| Water Solubility | 0.5–1.2 mg/L | HPLC-UV |
What are the stability considerations for storing this compound?
Basic Research Question
- Light Sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent nitro group degradation .
- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles .
- Incompatibilities : Separate from reducing agents (e.g., metals, amines) to prevent explosive decomposition .
Waste Management : Neutralize with alkaline solutions (e.g., NaOH) before disposal. Partner with certified waste treatment facilities for halogenated aromatic compounds .
What strategies optimize regioselectivity in functionalizing this compound?
Advanced Research Question
Directed Ortho-Metalation :
Q. Catalytic Approaches :
- Pd-catalyzed C–H activation for cross-coupling (e.g., Suzuki-Miyaura) at the ethyl-substituted position. Optimize ligands (e.g., SPhos) to enhance turnover .
Q. Case Study :
- Suzuki Coupling :
- Substrate: this compound + phenylboronic acid.
- Conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h.
- Yield: 70–80% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
